Marasmic acid

Descripción general

Descripción

Lachnella: is a genus of cyphelloid fungi in the Niaceae family. The genus has a widespread distribution and contains six species. The tiny fruiting bodies, up to about 2 mm across, are cup-shaped or disc-shaped and are densely edged with long white hairs. They can be found all year round on sticks, stalks, and sometimes on bark. These fungi are resistant to desiccation, rolling up into a tough closed ball to protect the fertile surface when dry weather comes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The preparation methods for Lachnella fungi are not well-documented in synthetic chemistry literature. general fungal cultivation techniques can be applied. These include the use of specific growth media and controlled environmental conditions to promote fungal growth.

Industrial Production Methods: : Industrial production of fungi typically involves large-scale fermentation processes. This includes the use of bioreactors where the fungi are grown under controlled conditions to maximize yield. Parameters such as temperature, pH, and nutrient supply are carefully regulated.

Análisis De Reacciones Químicas

Types of Reactions: : Lachnella fungi undergo various chemical reactions, including oxidation and reduction. For instance, surface hyphae of Lachnella villosa react with potassium hydroxide (KOH), causing local swelling or dissolving. Additionally, the surface hyphae are slightly dextrinoid when treated with iodine-potassium iodide (IKI) solution .

Common Reagents and Conditions: : Common reagents used in these reactions include potassium hydroxide and iodine-potassium iodide. The reactions typically occur under ambient conditions.

Major Products:

Aplicaciones Científicas De Investigación

Biological Properties

Marasmic acid is known for its unique chemical structure and biological activity. Research has shown that it possesses antimicrobial properties, which can be beneficial in developing new antifungal agents. The compound has been isolated from Marasmius species and demonstrated inhibitory effects on the germination of fungal spores, suggesting its potential use as a natural pesticide or antifungal treatment .

Nutritional Science

This compound is relevant in the context of malnutrition, particularly marasmus and kwashiorkor syndromes. Studies indicate that this compound may play a role in understanding the metabolic disturbances associated with these conditions. For instance, one study highlighted the dysfunction of one-carbon metabolism in children suffering from marasmus and kwashiorkor, linking nutrient deficiencies to the pathogenesis of these syndromes .

Table 1: Key Findings on One-Carbon Metabolism in Malnutrition

| Metabolite | Marasmus (Median) | Kwashiorkor (Median) | Marasmic-Kwashiorkor (Median) |

|---|---|---|---|

| Asymmetric Dimethylarginine | 0.698 µmol/L | 0.557 µmol/L | 0.549 µmol/L |

| Cysteine | 153 µmol/L | 115 µmol/L | 90 µmol/L |

These findings suggest that fortifying diets with specific nutrients could mitigate the effects of these malnutrition types and improve health outcomes.

Antimicrobial Research

The antimicrobial properties of this compound have been explored as a potential avenue for developing new treatments against resistant fungal strains. Its efficacy in inhibiting conidial germination positions it as a candidate for further research aimed at formulating antifungal agents .

Case Studies and Research Insights

Several studies have investigated the implications of this compound in clinical settings:

- Malnutrition and Heart Failure : A study involving adult patients with heart failure classified by nutritional status revealed that those with marasmus had distinct metabolic profiles compared to other malnutrition types. This finding underscores the importance of tailored nutritional interventions for improving patient outcomes .

- One-Carbon Metabolism Dysfunction : Research focused on children with severe malnutrition demonstrated significant differences in one-carbon metabolites across various malnutrition types, indicating potential biomarkers for assessing nutritional status and guiding treatment strategies .

Mecanismo De Acción

The mechanism by which Lachnella fungi exert their effects involves their ability to decompose organic matter. They produce enzymes that break down complex organic compounds into simpler molecules, which can then be absorbed and utilized by the fungi. The molecular targets and pathways involved in these processes are primarily related to the enzymatic degradation of cellulose, lignin, and other organic materials.

Comparación Con Compuestos Similares

Similar Compounds: : Similar fungi include other cyphelloid fungi such as Cyphellopsis and Merismodes. These fungi also produce small, cup-shaped fruiting bodies and have similar ecological roles.

Uniqueness: : Lachnella fungi are unique in their ability to resist desiccation by rolling up into a tough closed ball. This adaptation allows them to survive in varying environmental conditions, making them distinct from other similar fungi .

Actividad Biológica

Marasmic acid, a sesquiterpenoid isolated from the basidiomycete Marasmus conigenus, has garnered attention due to its diverse biological activities, including antibacterial, antifungal, cytotoxic, and mutagenic properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound is characterized by its unsaturated dialdehyde functionality, which is believed to contribute to its broad spectrum of biological activities. The compound's structure features an α,β-unsaturated aldehyde moiety that may react with endogenous nucleophiles, leading to various biological effects .

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal activity against Magnaporthe oryzae, a pathogen responsible for rice blast disease. The mode of action involves interference with the High Osmolarity Glycerol (HOG) signaling pathway. Specifically, this compound activates the HOG pathway by inhibiting the histidine kinase MoSln1p. This leads to hyperactivation of the MAPK cascade and subsequent cell death in susceptible strains .

Key Findings:

- This compound was effective in germination assays and disc diffusion assays against wild-type strains of M. oryzae.

- Mutant strains lacking components of the HOG pathway (e.g., ΔMoSln1p) exhibited resistance to this compound, indicating that this signaling cascade is crucial for its antifungal activity .

| Strain Type | Susceptibility to this compound |

|---|---|

| Wild-Type | Susceptible |

| ΔMoSln1 | Resistant |

| ΔMohik1 | Susceptible |

Inhibition of RNA Synthesis

This compound has also been shown to inhibit RNA synthesis in isolated nuclei without affecting the transport of nucleoside precursors into cells. This suggests a direct interaction with the transcriptional machinery .

Cytotoxic and Mutagenic Effects

The cytotoxicity of this compound has been evaluated through membrane leakage assays and the AMES test. The compound demonstrates mutagenic potential, although specific mechanisms remain to be fully elucidated .

Study on Antifungal Mechanism

A study conducted by researchers investigated the activation of Hog1p by this compound through inhibition of MoSln1p in M. oryzae. The results indicated that this compound's unique mechanism differs from other known fungicides, providing insights into its potential as a novel antifungal agent .

Clinical Implications

Given its cytotoxic properties, this compound may have implications in cancer research. Its ability to inhibit RNA synthesis suggests potential applications in targeting rapidly dividing cancer cells. Further studies are needed to explore this avenue.

Propiedades

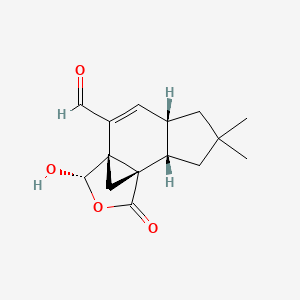

IUPAC Name |

(1S,2S,6S,9R,10S)-10-hydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.01,9.02,6]tridec-7-ene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-13(2)4-8-3-9(6-16)14-7-15(14,10(8)5-13)12(18)19-11(14)17/h3,6,8,10-11,17H,4-5,7H2,1-2H3/t8-,10+,11+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUVCPLWWOLECJ-WMABBAGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C=C(C34CC3(C2C1)C(=O)OC4O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H]2C=C([C@]34C[C@@]3([C@H]2C1)C(=O)O[C@@H]4O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-99-9 | |

| Record name | (3S,3aR,5aS,8aS,8bS)-5a,7,8,8a-Tetrahydro-3-hydroxy-7,7-dimethyl-1-oxo-3H,6H-3a,8b-methano-1H-indeno[4,5-c]furan-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Marasmic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MARASMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74EQ59M5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.